5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
CAS No.: 1105231-15-9
Cat. No.: VC7041849
Molecular Formula: C29H31N5O3
Molecular Weight: 497.599
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105231-15-9 |
|---|---|
| Molecular Formula | C29H31N5O3 |
| Molecular Weight | 497.599 |
| IUPAC Name | 7-[4-[2-(3-methylphenyl)acetyl]piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one |
| Standard InChI | InChI=1S/C29H31N5O3/c1-20(2)33-18-24(27-25(19-33)29(37)34(30-27)23-10-5-4-6-11-23)28(36)32-14-12-31(13-15-32)26(35)17-22-9-7-8-21(3)16-22/h4-11,16,18-20H,12-15,17H2,1-3H3 |
| Standard InChI Key | QJBVXBQMZMHNGF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C(C)C |
Introduction
5-Isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound belonging to the pyrazolopyridinone class. It exhibits significant pharmacological properties, making it a subject of interest in medicinal chemistry. The compound's structure includes various functional groups such as piperazine and acetyl moieties, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between aryl halides and organometallic reagents. This method is known for yielding high-purity products with good yields.
Mechanism of Action
The compound is believed to modulate neurotransmitter systems in the brain, potentially acting as an inhibitor of fatty acid amide hydrolase (FAAH). This action could lead to increased levels of endocannabinoids, which play a crucial role in pain relief and anxiety reduction.
Potential Applications
Compounds with similar structures have shown binding affinity to cannabinoid receptors, suggesting potential therapeutic applications in managing pain and mood disorders. The presence of piperazine and acetyl groups may also contribute to its pharmacological profile, similar to other compounds that have been evaluated for their biological activities .
Comparison with Related Compounds
A related compound, 5-methyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, has a molecular formula of C27H27N5O3 and a molecular weight of 469.5 g/mol . This comparison highlights the structural similarity and potential differences in pharmacological activity due to the variation in the alkyl group attached to the pyrazolopyridinone core.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 5-Isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | C29H31N5O3 | Approximately 504.50 g/mol |
| 5-Methyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | C27H27N5O3 | 469.5 g/mol |
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